2-(Benzyloxy)-5-chlorobenzo[d]oxazole
Overview
Description
2-(Benzyloxy)-5-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate benzaldehyde derivative in the presence of a dehydrating agent. One common method includes the use of titanium tetraisopropoxide (TTIP) as a catalyst and aqueous hydrogen peroxide (H2O2) in ethanol at 50°C . Another method involves the use of tosylmethylisocyanides (TosMICs) in a base-catalyzed cycloaddition reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. Magnetic nanocatalysts have gained popularity for their eco-friendly nature and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of various oxazole derivatives, including this compound, under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chlorobenzo[d]oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(Benzyloxy)-5-chlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with viral proteins, resulting in antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoxazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.
5-Chlorobenzoxazole: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
2-(Benzyloxy)-5-methylbenzoxazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness
2-(Benzyloxy)-5-chlorobenzo[d]oxazole is unique due to the presence of both the benzyloxy group and the chlorine atom on the benzoxazole ring
Properties
IUPAC Name |
5-chloro-2-phenylmethoxy-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBISIEZYIUJEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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